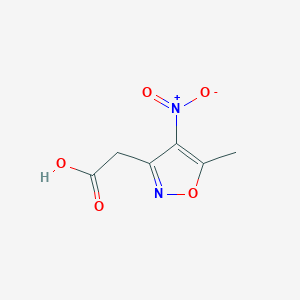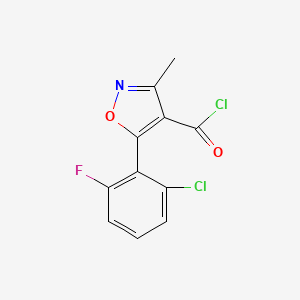
4-Isoxazolecarbonyl chloride, 5-(2-chloro-6-fluorophenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride typically involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form an intermediate, which is then cyclized to produce the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the carbonyl chloride group with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is often used for reduction reactions.
Major Products
The major products formed from these reactions depend on the reagents used. For example, reacting with an amine can produce an amide derivative, while oxidation can yield a carboxylic acid .
Scientific Research Applications
5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group . This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole
Uniqueness
5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
347186-83-8 |
|---|---|
Molecular Formula |
C11H6Cl2FNO2 |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H6Cl2FNO2/c1-5-8(11(13)16)10(17-15-5)9-6(12)3-2-4-7(9)14/h2-4H,1H3 |
InChI Key |
VQTLITZRMKFGIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)Cl)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


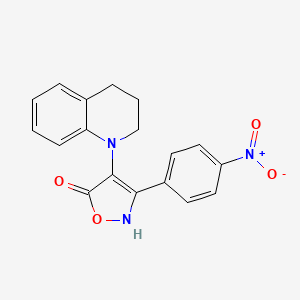
![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
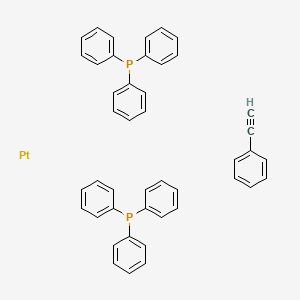
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
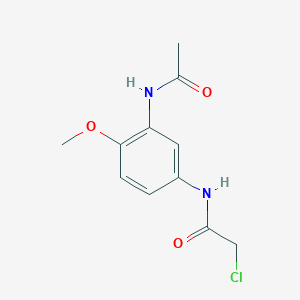
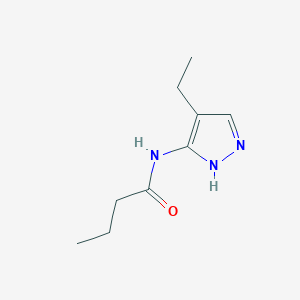
![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)

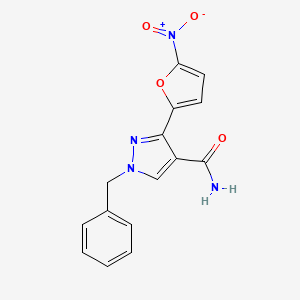
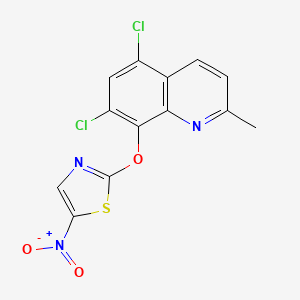
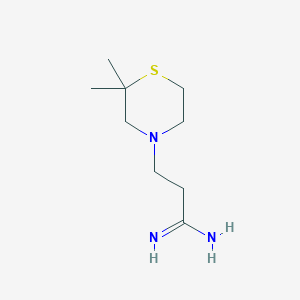
![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
